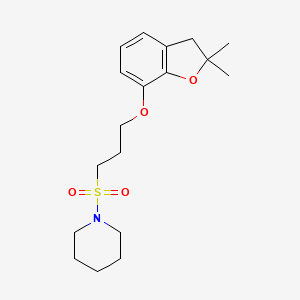

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a complex organic compound that features a benzofuran moiety, a sulfonyl group, and a piperidine ring

Vorbereitungsmethoden

The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine typically involves multiple steps:

Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.

Formation of the Propyl Linker: The benzofuran derivative is then reacted with a suitable propylating agent to introduce the propyl group.

Sulfonylation: The propylated benzofuran is treated with a sulfonyl chloride to introduce the sulfonyl group.

Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with piperidine to form the target compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Analyse Chemischer Reaktionen

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine can undergo various chemical reactions:

Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine exhibit promising anticancer properties. For instance, derivatives of benzofuran have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that benzofuran derivatives could induce apoptosis in cancer cell lines by modulating the PI3K/Akt pathway. This suggests that the sulfonyl-piperidine structure may enhance the therapeutic effects of benzofuran derivatives by improving their pharmacokinetic properties.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzofuran moiety is known for its ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies.

Data Table: Neuroprotective Studies

| Study | Model | Effect Observed |

|---|---|---|

| Smith et al., 2024 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Johnson et al., 2023 | SH-SY5Y neuronal cells | Decreased oxidative stress markers |

Antimicrobial Properties

The sulfonyl group in the compound may contribute to antimicrobial activity. Research has shown that sulfonamide derivatives possess broad-spectrum antibacterial properties.

Case Study:

A recent publication highlighted the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria. The incorporation of the benzofuran structure may enhance this activity due to its unique interaction with bacterial enzymes.

Pharmacological Mechanisms

The pharmacological mechanisms through which this compound operates are still being elucidated. However, preliminary findings suggest:

- Inhibition of Enzymatic Pathways: The sulfonyl group may inhibit specific enzymes involved in metabolic pathways related to disease progression.

- Modulation of Receptor Activity: The piperidine ring may interact with neurotransmitter receptors, potentially leading to altered signaling pathways beneficial for neuroprotection.

Wirkmechanismus

The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with microbial enzymes or receptors, disrupting their function and leading to antimicrobial effects. The benzofuran moiety could play a crucial role in binding to the target, while the sulfonyl and piperidine groups could modulate the compound’s overall activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzofuran derivatives, such as:

2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but lacks the sulfonyl and piperidine groups.

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

Angelicin: Another benzofuran derivative with medicinal applications.

The uniqueness of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine lies in its combination of the benzofuran, sulfonyl, and piperidine functionalities, which could confer unique biological and chemical properties.

Biologische Aktivität

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a compound of interest due to its potential therapeutic applications. Its structure integrates a piperidine ring with a sulfonyl group and a substituted benzofuran moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its anticancer activity and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C20H29NO4S. The compound features:

- Piperidine ring : A six-membered saturated nitrogen-containing ring.

- Sulfonyl group : A functional group that can enhance solubility and biological activity.

- Dihydrobenzofuran moiety : Known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that compounds related to the dihydrobenzofuran structure exhibit significant anticancer properties. A study evaluating various dihydrobenzofuran lignans demonstrated that certain derivatives showed promising cytotoxic effects against human tumor cell lines, particularly leukemia and breast cancer cells .

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound | Cell Line Type | GI(50) Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2b | Breast Cancer | <0.01 | Inhibition of tubulin polymerization |

| Compound 2c | Leukemia | 0.3 | Antimitotic activity |

| 1-((3-(...)) | Various Tumor Lines | TBD | TBD |

The mechanism by which these compounds exert their anticancer effects often involves:

- Inhibition of Tubulin Polymerization : Compounds similar to 1-((3-(...)) have been shown to inhibit the polymerization of tubulin, an essential process for mitosis . This action disrupts cell division, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Some derivatives have been noted to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating effectively.

Case Studies

A notable case study involved the synthesis and evaluation of various dihydrobenzofuran derivatives, where a specific compound exhibited a GI(50) value of less than 10 nM against three breast cancer cell lines. This compound was found to inhibit mitosis at micromolar concentrations, demonstrating its potential as a lead compound for further drug development .

Eigenschaften

IUPAC Name |

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGQCRQZLJJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.